molecular formula C16H21NO2S B7591428 N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide

N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide

Cat. No. B7591428
M. Wt: 291.4 g/mol
InChI Key: ZQYRVXCYMLXJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide, also known as A-804598, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound has been shown to have promising results in various scientific research applications, including pain management, neuroprotection, and inflammation reduction.

Mechanism of Action

N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of pain, inflammation, and immune function. By blocking the P2X7 receptor, N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is able to reduce pain and inflammation, as well as protect against neurodegeneration.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide in lab experiments is that it has been extensively studied and is well-characterized. Additionally, this compound has been shown to be effective in a variety of animal models, suggesting that it may have broad therapeutic potential. However, one limitation of using N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities.

Future Directions

There are a number of potential future directions for research on N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide. For example, this compound could be studied further for its potential use in pain management, neuroprotection, and inflammation reduction. Additionally, researchers could investigate the structure-activity relationship of N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide in order to develop more potent and selective P2X7 receptor antagonists. Finally, N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide could be studied for its potential use in other neurological disorders, such as multiple sclerosis and epilepsy.

Synthesis Methods

The synthesis of N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves the reaction of 2,3-epoxy-4-pentenyl isothiocyanate with N-methyl-2-aminooxolane in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yield and purity.

Scientific Research Applications

N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been extensively studied for its potential use in pain management. In animal models, this compound has been shown to be effective in reducing neuropathic pain, inflammatory pain, and bone cancer pain. Additionally, N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-17(11-13-6-4-9-19-13)16(18)15-14-7-3-2-5-12(14)8-10-20-15/h2-3,5,7,13,15H,4,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYRVXCYMLXJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=O)C2C3=CC=CC=C3CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide

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